N,1-Dimethyl-3-propan-2-ylpiperidin-4-amine
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Overview
Description
N,1-Dimethyl-3-propan-2-ylpiperidin-4-amine is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are essential synthetic medicinal blocks for drug construction .
Preparation Methods
The synthesis of N,1-Dimethyl-3-propan-2-ylpiperidin-4-amine involves several steps. One common method includes the hydrogenation of N-heterocyclic compounds . The preparation of piperidine derivatives often involves metal- and organocatalysis . Industrial production methods may include large-scale hydrogenation and cyclization reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
N,1-Dimethyl-3-propan-2-ylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N,1-Dimethyl-3-propan-2-ylpiperidin-4-amine has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: This compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,1-Dimethyl-3-propan-2-ylpiperidin-4-amine involves its interaction with specific molecular targets. Piperidine derivatives often act on neurotransmitter receptors or enzymes, modulating their activity . The exact pathways depend on the specific derivative and its intended use.
Comparison with Similar Compounds
N,1-Dimethyl-3-propan-2-ylpiperidin-4-amine can be compared with other piperidine derivatives such as:
4-Dimethylaminopyridine (DMAP): Known for its use as a nucleophilic catalyst in esterification reactions.
Indole derivatives: These compounds have diverse biological activities and are used in various therapeutic applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N,1-dimethyl-3-propan-2-ylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-8(2)9-7-12(4)6-5-10(9)11-3/h8-11H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDZZDJUNGPPTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCC1NC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2098017-95-7 |
Source
|
Record name | N,1-dimethyl-3-(propan-2-yl)piperidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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